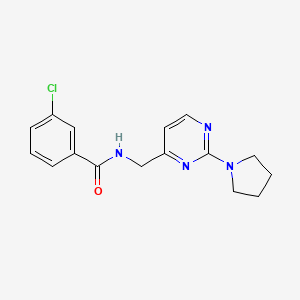
N-(2-Methylthiolan-3-yl)prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Methylthiolan-3-yl)prop-2-enamide, also known as MTMP, is a sulfur-containing compound that has been of interest to researchers due to its potential applications in the field of pharmaceuticals. MTMP has been found to possess a variety of biological properties, such as antitumor, anti-inflammatory, and antioxidant effects.
科学研究应用
N-(2-Methylthiolan-3-yl)prop-2-enamide has been extensively studied for its potential applications in the field of pharmaceuticals. It has been found to possess antitumor properties, as it can inhibit the growth of cancer cells and induce apoptosis. This compound has also been shown to possess anti-inflammatory and antioxidant effects, which make it a promising candidate for the treatment of various inflammatory disorders and oxidative stress-related diseases.
作用机制
The mechanism of action of N-(2-Methylthiolan-3-yl)prop-2-enamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell proliferation, apoptosis, and inflammation. This compound has been found to inhibit the expression of certain genes that are involved in the regulation of these pathways, such as NF-κB, COX-2, and iNOS.
Biochemical and Physiological Effects:
This compound has been found to possess a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit the production of inflammatory mediators. This compound has also been found to possess antioxidant properties, which make it a promising candidate for the treatment of oxidative stress-related diseases.
实验室实验的优点和局限性
One advantage of using N-(2-Methylthiolan-3-yl)prop-2-enamide in lab experiments is its relatively low toxicity, which makes it a safer alternative to other compounds that have similar biological properties. However, one limitation of using this compound is its low solubility in water, which can make it difficult to use in certain experimental setups. In addition, more research is needed to fully understand the mechanism of action of this compound and its potential side effects.
未来方向
There are several future directions for research on N-(2-Methylthiolan-3-yl)prop-2-enamide. One area of interest is the development of more efficient synthesis methods that can improve the yield and purity of the compound. Another area of interest is the investigation of the potential applications of this compound in the treatment of other diseases, such as neurodegenerative disorders and cardiovascular diseases. Furthermore, more research is needed to fully understand the mechanism of action of this compound and its potential side effects, which will be important for the development of safe and effective therapeutic agents.
合成方法
N-(2-Methylthiolan-3-yl)prop-2-enamide can be synthesized through a reaction between 2-methylthiolane-3-carboxylic acid and acryloyl chloride in the presence of a base. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of this compound. The yield of the reaction can be improved by optimizing the reaction conditions, such as the reaction temperature, reaction time, and the amount of reactants.
属性
IUPAC Name |
N-(2-methylthiolan-3-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NOS/c1-3-8(10)9-7-4-5-11-6(7)2/h3,6-7H,1,4-5H2,2H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRUZEJOXILOADR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCS1)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



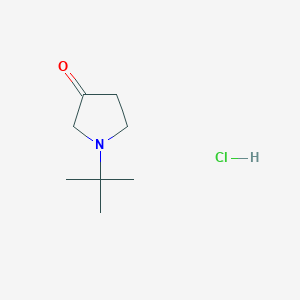
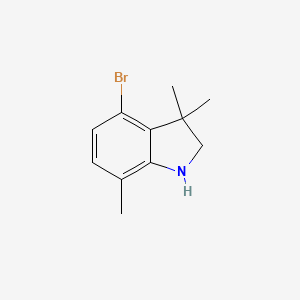
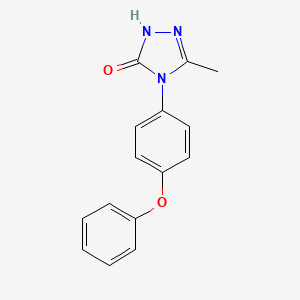
![6-((2-Fluorobenzyl)thio)-3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2909893.png)
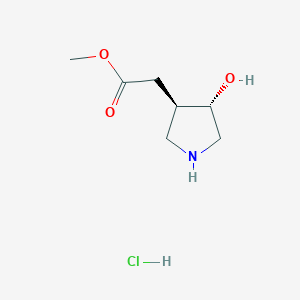
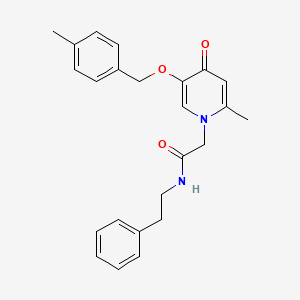
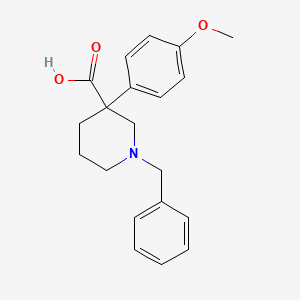
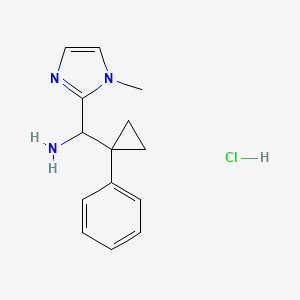
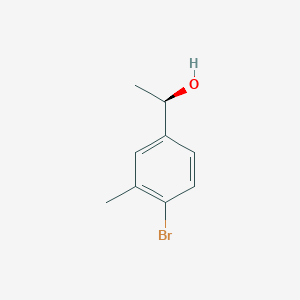

![((2-(((5S,8S,10aR)-3-acetyl-8-(((S)-5-amino-1-(benzhydrylamino)-1,5-dioxopentan-2-yl)carbamoyl)-6-oxodecahydropyrrolo[1,2-a][1,5]diazocin-5-yl)carbamoyl)-1H-indol-5-yl)difluoromethyl)phosphonic acid](/img/structure/B2909905.png)
